1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
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Overview
Description
1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is an organic compound that features both pyrazole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole with 1-methyl-1H-pyrrole under specific conditions. One common method involves the use of hydrazinium hydroxide solution, acetonitrile, and other reagents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in a controlled environment to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents such as phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Phosphorus tribromide in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole and pyrrole derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Specific pathways involved can include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: A compound with insecticidal and antifungal properties.
Uniqueness
1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is unique due to its dual pyrazole and pyrrole structure, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in compounds with only one of these moieties.
Properties
Molecular Formula |
C11H17ClN4 |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H16N4.ClH/c1-14-6-3-4-11(14)9-12-8-10-5-7-15(2)13-10;/h3-7,12H,8-9H2,1-2H3;1H |
InChI Key |
MBNZMRLCZYKMFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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